molecular formula C9H7N3O3 B14498614 6-{[(Furan-2-yl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione CAS No. 62879-07-6

6-{[(Furan-2-yl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione

Katalognummer: B14498614
CAS-Nummer: 62879-07-6
Molekulargewicht: 205.17 g/mol
InChI-Schlüssel: ZVWZQWPXAFCRGM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-{[(Furan-2-yl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound with a molecular formula of C9H7N3O3. This compound is known for its unique structure, which combines a furan ring with a pyrimidine-2,4-dione moiety through a methyleneamino linkage. The presence of both furan and pyrimidine rings in its structure makes it an interesting subject for various chemical and biological studies .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[(Furan-2-yl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione typically involves the condensation of furan-2-carbaldehyde with 6-aminouracil under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalytic amount of acid to facilitate the condensation reaction .

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

6-{[(Furan-2-yl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

6-{[(Furan-2-yl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-{[(Furan-2-yl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in DNA replication or repair, leading to its potential use as an anticancer agent. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The uniqueness of 6-{[(Furan-2-yl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione lies in its specific combination of furan and pyrimidine rings, which imparts distinct chemical and biological properties. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and development in multiple fields .

Eigenschaften

CAS-Nummer

62879-07-6

Molekularformel

C9H7N3O3

Molekulargewicht

205.17 g/mol

IUPAC-Name

6-(furan-2-ylmethylideneamino)-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C9H7N3O3/c13-8-4-7(11-9(14)12-8)10-5-6-2-1-3-15-6/h1-5H,(H2,11,12,13,14)

InChI-Schlüssel

ZVWZQWPXAFCRGM-UHFFFAOYSA-N

Kanonische SMILES

C1=COC(=C1)C=NC2=CC(=O)NC(=O)N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.